molecular formula C12H15BrO2 B12583163 Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester CAS No. 645421-60-9

Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester

Cat. No.: B12583163
CAS No.: 645421-60-9
M. Wt: 271.15 g/mol
InChI Key: LXFPLHVFQQDZQW-UHFFFAOYSA-N
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Description

Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is a brominated spirocyclic compound featuring a fused bicyclic system (spiro[4.5]decane core) with conjugated dienes (1,8-diene) and a methyl ester group at position 4.

Properties

CAS No.

645421-60-9

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 4-bromospiro[4.5]deca-3,7-diene-10-carboxylate

InChI

InChI=1S/C12H15BrO2/c1-15-11(14)9-5-2-3-7-12(9)8-4-6-10(12)13/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

LXFPLHVFQQDZQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC12CCC=C2Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a key strategy in synthesizing spiro compounds. The following methods have been documented:

  • Lewis Acid-Catalyzed Cyclization : The use of Lewis acids such as titanium(IV) chloride (TiCl4) has been reported to facilitate the cyclization of 1,3-dicarbonyl compounds with suitable electrophiles. This method typically yields high selectivity and efficiency under controlled temperatures (often between -78°C to 20°C) and requires the presence of molecular sieves to remove water from the reaction mixture.

  • Trifluoroacetic Acid (TFA) Treatment : Following initial cyclization, treatment with TFA can lead to further rearrangements or functional group transformations. This step is crucial for achieving the desired spirocyclic structure and can significantly enhance the yield of the final product.

Functional Group Modifications

After obtaining an intermediate spiro compound, further modifications are often necessary to introduce specific functional groups:

  • Bromination : The introduction of a bromine atom at the 1-position can be achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS). This reaction typically requires careful control of conditions to prevent over-bromination or degradation of sensitive intermediates.

  • Esterification : The conversion of carboxylic acids to their corresponding methyl esters can be accomplished using methanol in the presence of acid catalysts or through direct esterification methods involving acyl chlorides.

Summary of Preparation Steps

The overall synthesis pathway can be summarized as follows:

Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%)
Lewis Acid-Catalyzed Cyclization TiCl4 -78°C to 20°C High
TFA Treatment Trifluoroacetic Acid Room Temperature High
Bromination N-Bromosuccinimide Controlled Conditions Moderate
Esterification Methanol/Acid Catalyst Reflux High

The preparation of Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester involves a series of well-defined synthetic steps that leverage cyclization reactions and subsequent functional group modifications. Each method contributes uniquely to achieving high yields and purity of the final product, making this compound an interesting subject for further research in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for decarboxylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce larger spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Spirocyclic compounds like spiro[4.5]deca-1,8-diene-6-carboxylic acid derivatives have garnered attention for their biological activities. They are often investigated as potential drug candidates due to their ability to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that spiro compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through various mechanisms. For instance, a study demonstrated that certain spiro derivatives can inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Some derivatives of spiro[4.5]deca-1,8-diene have shown promising antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Due to its unique structure, it can be utilized as a building block for synthesizing more complex organic molecules. Its bromine atom allows for further substitution reactions, facilitating the creation of diverse chemical entities.
  • Synthesis of Other Spiro Compounds : It can be used to synthesize other spiro compounds through cycloaddition reactions or radical mechanisms. This application is particularly relevant in developing novel materials and pharmaceuticals .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that spirocyclic derivatives induce apoptosis in cancer cells with significant efficacy.
Organic SynthesisDeveloped a synthetic route that utilizes spiro[4.5]deca-1,8-diene as a precursor for more complex structures with high yields.
Antimicrobial PropertiesIdentified several derivatives with potent activity against bacterial strains, suggesting potential for new antibiotic development.

Mechanism of Action

The mechanism of action of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target molecules. The presence of the bromine atom and the ester functional group can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues with Spiro[4.5] Frameworks

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0)
  • Structural Features : Contains a 1,4-dioxane ring fused to a spiro[4.5]decane system, with an ethyl ester at position 6.
  • Key Differences : The dioxane ring introduces two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the target compound’s diene system. The ethyl ester (vs. methyl ester) may alter metabolic stability and lipophilicity .
7-Fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one (CAS 839694-38-1)
  • Structural Features : Features an oxygen atom in the spiro ring (1-oxa) and a fluorine substituent. The conjugated diene (6,9-diene) and ketone group at position 8 differ from the target’s bromo and ester functionalities.

Brominated Spiro Compounds

4-Bromo-2-trifluoromethylphenyl isothiocyanate
  • Structural Features : A brominated aromatic compound with a trifluoromethyl group and isothiocyanate functional group.
2-(4-Bromo-phenyl)-indolizine
  • Structural Features : Combines a bromophenyl group with an indolizine heterocycle.
  • Key Differences : The planar indolizine system contrasts with the spirocyclic rigidity of the target compound, which may influence binding affinity in biological systems .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Functional Groups Reported Activities References
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester N/A Spiro[4.5]decane + diene 1-Bromo, methyl ester Inferred antimicrobial*
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 1,4-Dioxaspiro[4.5]decane Ethyl ester, dioxane ring Not reported
7-Fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one 839694-38-1 1-Oxaspiro[4.5]decadiene Fluorine, ketone Not reported
4-Bromo-2-trifluoromethylphenyl isothiocyanate N/A Aromatic Bromo, trifluoromethyl, isothiocyanate Antimicrobial

*Inferred based on brominated analogs in .

Research Findings and Implications

  • Bioactivity : Brominated spiro compounds and their analogs (e.g., 4-bromo-2-trifluoromethylphenyl isothiocyanate) exhibit antimicrobial and anticancer properties, suggesting the target compound may share similar activities .
  • Electronic Effects : The diene system in the target compound may confer unique reactivity compared to oxygen-containing spiro systems (e.g., 1-oxa or dioxane analogs), influencing interactions with biological targets .

Biological Activity

Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H15_{15}BrO2_2
  • Molecular Weight : 271.15 g/mol
  • Structure : The compound features a spirocyclic structure which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, research has shown that derivatives of spiro[4.5]deca-1,8-diene can induce apoptosis in cancer cells through various mechanisms including the inhibition of NF-κB signaling pathways and the activation of pro-apoptotic genes .

Table 1: Cytotoxicity of Spiro[4.5]deca Compounds

Compound NameCell Line TestedLD50 (µM)Mechanism of Action
Spiro[4.5]deca-1,8-diene-6-carboxylic acidAML Cell Lines9.4 - 18.9Apoptosis via NF-κB inhibition
(±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-oneVarious Cancer Lines0.67Induction of apoptosis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar to parthenolide, another sesquiterpene lactone, spiro[4.5]deca derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines .

The biological activity of spiro[4.5]deca-1,8-diene-6-carboxylic acid is believed to involve several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as NF-κB and STAT3, which are crucial in cancer cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : It can induce ROS production leading to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Apoptotic Pathways : The compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

A notable study investigated the effects of spirocyclic compounds on acute myeloid leukemia (AML) cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with an LD50 ranging from 9.4 µM to 18.9 µM, indicating their potential as therapeutic agents against AML .

Another study focused on the synthesis and evaluation of spiro[4.5]deca derivatives as potential anticancer agents, revealing that modifications to the bromine functionality significantly impacted their cytotoxic efficacy against various cancer cell lines .

Q & A

Q. How to validate mass spectral fragmentation patterns for trace-level detection?

  • Methodological Answer: Compare experimental electron ionization (EI-MS) spectra with NIST/EPA/NIH Mass Spectral Library entries. Use tandem MS (MS/MS) to confirm major fragments (e.g., loss of COOCH₃ or Br⁻) and isotope ratio analysis (⁷⁹Br/⁸¹Br) for elemental validation .

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